

Application Notes and Protocols for Disperse Violet 1 in Textile Printing

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Violet 1*

Cat. No.: *B121737*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for applying C.I. **Disperse Violet 1** (1,4-diaminoanthraquinone) in textile printing and dyeing, primarily on polyester and other hydrophobic fibers. The information is compiled to assist researchers and scientists in developing and executing reproducible experimental procedures.

Physicochemical Properties of Disperse Violet 1

Disperse Violet 1 is an anthraquinone-based dye known for its violet hue. Its low water solubility necessitates its application from a fine aqueous dispersion.

Property	Value	Reference
Synonyms	1,4-Diaminoanthraquinone	[1]
CAS Number	128-95-0	[1]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	238.24 g/mol	[2]
Appearance	Violet-brown powder	[1]
Purity	≥99%	[1]

Experimental Protocols

Disperse Violet 1 can be applied to polyester fabrics using various methods, including high-temperature exhaust dyeing, thermosol dyeing, and direct printing. The selection of the method depends on the available equipment, substrate, and desired outcome.

High-Temperature Exhaust Dyeing

This is a common batchwise process for dyeing polyester fibers, offering excellent dye penetration and fastness.[\[3\]](#)

2.1.1. Materials and Reagents

- **Disperse Violet 1**
- Polyester fabric
- Dispersing agent (e.g., sodium lignosulfonate)[\[4\]](#)
- Acetic acid (to adjust pH)[\[5\]](#)[\[6\]](#)
- Sodium hydrosulfite[\[4\]](#)[\[6\]](#)
- Sodium hydroxide[\[4\]](#)[\[6\]](#)
- Non-ionic detergent[\[4\]](#)
- Deionized water

2.1.2. Equipment

- High-temperature, high-pressure beaker dyeing machine
- Beakers
- Stirrer
- pH meter

- Washing bath

2.1.3. Procedure

- Fabric Preparation: Scour the polyester fabric with a solution of 5 g/L non-ionic detergent and 2 g/L sodium carbonate at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and air dry.[4]
- Dye Bath Preparation:
 - Prepare a dye stock dispersion by pasting the required amount of **Disperse Violet 1** (e.g., 2% on weight of fabric) with a 1:1 ratio of a dispersing agent.[4]
 - Fill the dye bath with deionized water to the desired liquor ratio (e.g., 50:1).[4]
 - Add the dye stock dispersion to the bath.
 - Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5]
- Dyeing Process:
 - Introduce the prepared polyester fabric into the dye bath at 60°C.
 - Raise the temperature to 130°C at a rate of 2°C/minute.[5]
 - Maintain the temperature at 130°C for 60 minutes.[4][5]
 - Cool the dye bath to 60°C.[5]
- After-treatment (Reduction Clearing):
 - Rinse the dyed fabric with hot water.
 - Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[4]
 - Treat the fabric in this bath at 80°C for 45 minutes to remove unfixed dye from the surface. [4]

- Rinse the fabric thoroughly with cold water.
- Neutralize with 1 g/L acetic acid for 5 minutes at 40°C.[\[4\]](#)
- Finally, rinse with cold water and air dry.

Quantitative Parameters for High-Temperature Exhaust Dyeing:

Parameter	Value	Reference
Dye Concentration	2% (on weight of fabric)	[4] [7]
Dispersing Agent	1:1 ratio with dye	[4]
Liquor Ratio	50:1	[4]
pH	4.5-5.5	[5]
Initial Temperature	60°C	[5]
Final Dyeing Temperature	130°C	[4] [5]
Dyeing Time	60 minutes	[4] [5]
Reduction Clearing	2 g/L NaOH + 2 g/L Sodium Hydrosulfite	[4]
Clearing Temperature	80°C	[4]
Clearing Time	45 minutes	[4]

Thermosol Dyeing

This is a continuous process suitable for dyeing polyester and its blends, involving padding the fabric with a dye dispersion followed by dry heat fixation.

2.2.1. Materials and Reagents

- **Disperse Violet 1**
- Polyester fabric

- Thickener (e.g., sodium alginate)
- Dispersing agent
- Wetting agent
- Migration inhibitor
- Acetic acid

2.2.2. Equipment

- Padding mangle
- Drying unit (e.g., infrared dryer)
- Thermofixation unit (e.g., stenter)

2.2.3. Procedure

- Padding Liquor Preparation:
 - Prepare a dispersion of **Disperse Violet 1** with a dispersing agent and a small amount of water.
 - Add this dispersion to the padding liquor containing a thickener, wetting agent, migration inhibitor, and acetic acid to maintain a pH of 4.5-5.5.
- Padding:
 - Pad the polyester fabric through the liquor to achieve a wet pick-up of 60-70%.
- Drying:
 - Dry the padded fabric, for instance, using an infrared dryer.
- Thermofixation:

- Subject the dried fabric to thermofixation at a temperature of 190-220°C for 60-90 seconds.
- After-treatment:
 - Perform reduction clearing as described in the high-temperature exhaust dyeing method to remove unfixed dye.
 - Rinse and dry the fabric.

Quantitative Parameters for Thermosol Dyeing:

Parameter	Value	Reference
Thermofixation Temperature	190-220°C	[8]
Thermofixation Time	60-90 seconds	[8]
pH	4.5-5.5	[5]

Textile Printing

This protocol outlines the direct printing of **Disperse Violet 1** onto polyester fabric.

2.3.1. Materials and Reagents

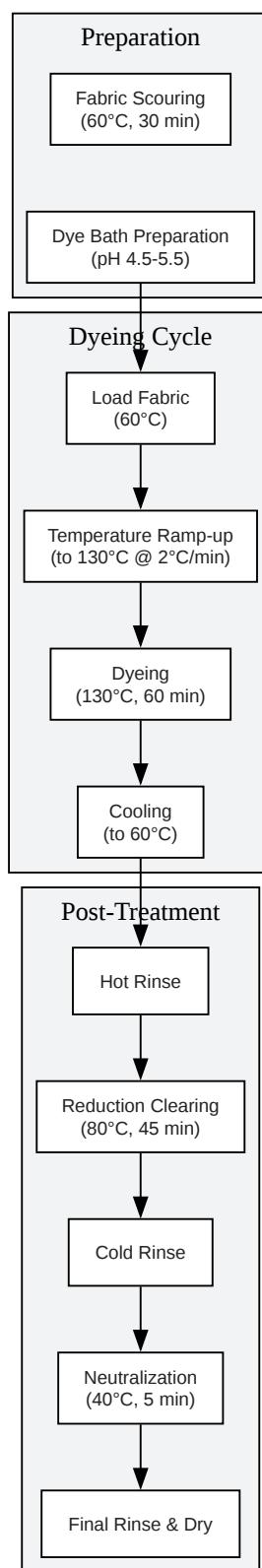
- **Disperse Violet 1**
- Thickener (e.g., synthetic thickener)
- Dispersing agent
- Wetting agent
- Acetic acid or an acid donor (e.g., ammonium sulfate)

2.3.2. Equipment

- Screen printing or digital printing setup

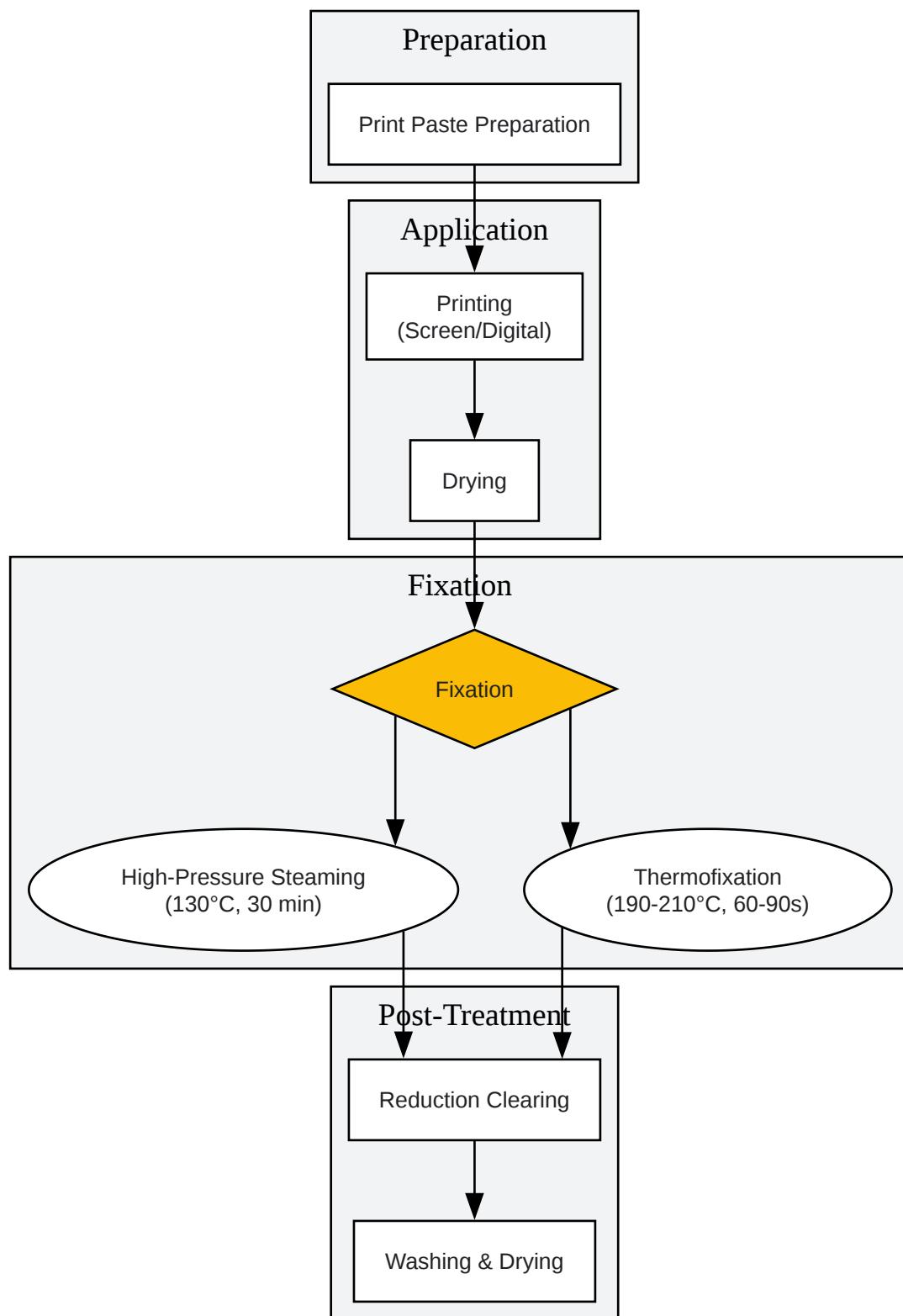
- Steamer or thermofixation unit

2.3.3. Procedure


- Print Paste Preparation:
 - Prepare a stock paste by mixing the thickener with water.
 - Separately, prepare a dispersion of **Disperse Violet 1** with a dispersing agent and wetting agent.
 - Add the dye dispersion to the thickener paste and mix thoroughly.
 - Adjust the pH to 4.5-5.5 with acetic acid or an acid donor.
- Printing:
 - Apply the print paste to the polyester fabric using the chosen printing method.
- Drying:
 - Dry the printed fabric.
- Fixation:
 - Fix the dye by either:
 - Steaming: High-pressure steaming at 130°C for 30 minutes.
 - Thermofixation: Dry heat treatment at 190-210°C for 60-90 seconds.
- After-treatment:
 - Perform reduction clearing as described in the high-temperature exhaust dyeing method.
 - Rinse and dry the fabric.

Representative Print Paste Formulation:

Component	Concentration (%)
Disperse Violet 1	2-4
Dispersing Agent	1-2
Wetting Agent	1
Thickener (Synthetic)	4-6
Acid Donor (e.g., Ammonium Sulfate)	0.5-1
Water	to 100


Visualizations

High-Temperature Exhaust Dyeing Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for High-Temperature Exhaust Dyeing of Polyester with **Disperse Violet 1**.

Textile Printing and Fixation Process

[Click to download full resolution via product page](#)

Caption: General workflow for direct textile printing with **Disperse Violet 1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. ijcmas.com [ijcmas.com]
- 5. textilelearner.net [textilelearner.net]
- 6. autumnchem.com [autumnchem.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. US3785766A - Process for dyeing polyester textiles with anthraquinone dyestuffs by thermofixation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Disperse Violet 1 in Textile Printing]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121737#protocol-for-applying-disperse-violet-1-in-textile-printing\]](https://www.benchchem.com/product/b121737#protocol-for-applying-disperse-violet-1-in-textile-printing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com